molecular formula C21H16ClNO B5758302 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide

3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide

Cat. No. B5758302
M. Wt: 333.8 g/mol
InChI Key: GWCYUVPHBSQSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide, also known as CFMB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. CFMB is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon with a diverse range of applications, including in the production of OLEDs, solar cells, and organic semiconductors. CFMB is a white solid with a molecular weight of 343.8 g/mol and a melting point of 170-172°C.

Mechanism of Action

The mechanism of action of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is not well understood, but it is believed to act as a charge carrier in organic electronics. 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has been shown to have a high electron affinity and low ionization potential, which makes it a good candidate for use in p-type organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. However, it has been shown to be non-toxic to human cells at concentrations of up to 1 mM.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is its excellent charge transport properties, which make it a potential candidate for use in organic electronics. However, 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has a low solubility in common solvents, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. Another area of research is the optimization of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide for use in organic electronics, such as in the production of more efficient OLEDs and solar cells. Additionally, research on the potential biomedical applications of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide, such as in drug delivery systems, is also an area of interest.

Synthesis Methods

3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide can be synthesized through a multi-step process starting from fluorene. The first step involves the bromination of fluorene to form 9-bromo-fluorene, which is then reacted with methylamine to form N-methyl-9H-fluoren-2-amine. The final step involves the reaction of N-methyl-9H-fluoren-2-amine with 3-chlorobenzoyl chloride to form 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. The overall yield of this process is around 25%.

Scientific Research Applications

3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has shown potential in various scientific fields due to its unique properties. One of the most promising applications of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is in the field of organic electronics. 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has been shown to have excellent charge transport properties, making it a potential candidate for use in organic semiconductors and OLEDs.

properties

IUPAC Name

3-chloro-N-(9H-fluoren-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO/c1-13-6-7-15(12-20(13)22)21(24)23-17-8-9-19-16(11-17)10-14-4-2-3-5-18(14)19/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYUVPHBSQSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.